CID 78060949
Description
CID 78060949 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database, a comprehensive resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, similar compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are annotated with structural formulas, spectral data, and biological relevance, as seen in studies comparing toxin analogs (Figure 1 in ).
Properties
Molecular Formula |
C9H8FSi |
|---|---|
Molecular Weight |
163.24 g/mol |
InChI |
InChI=1S/C9H8FSi/c1-2-11(8-10)9-6-4-3-5-7-9/h1,3-7H,8H2 |
InChI Key |
ASPSBCCLMDMVEN-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Si](CF)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060949 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically determined based on the desired purity and yield of the compound. Common methods include the use of specific reagents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions: CID 78060949 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
CID 78060949 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 78060949 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are typically determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060949, we analyze methodologies and frameworks from studies involving analogous CIDs:
Structural and Functional Comparisons
and provide templates for comparing compounds via CID-linked structural and functional properties. For example:

- Substrates and Inhibitors : In , taurocholic acid (CID 6675) and DHEAS (CID 12594) are compared based on their steroid backbone orientation and inhibitory effects on enzymes.
- Toxin Derivatives : Oscillatoxin analogs (CIDs 101283546, 185389, 156582093, 156582092) are differentiated by methyl group substitutions and toxicity profiles (Figure 1 in ).
Physicochemical and Pharmacological Properties
outlines parameters for evaluating solubility, toxicity, and synthesis routes. For instance, CAS 899809-61-1 (CID 57892468) is characterized by its molecular formula (C₁₇H₁₅NO₂), solubility (0.019–0.0849 mg/mL), and synthetic yield (84%). Such metrics are critical for comparing drug-like properties, including bioavailability and safety.
Analytical Techniques
Studies in and highlight the use of mass spectrometry (MS) and cheminformatics for structural elucidation. For example, LC-ESI-MS with collision-induced dissociation (CID) was used to differentiate ginsenoside isomers based on fragmentation patterns. Similarly, emphasizes collision cross-section (CCS) values and exact mass for compound identification.
Table 1: Hypothetical Comparison Framework for this compound and Analogs
Key Findings from Literature
- Structural Similarity : Compounds with shared backbones (e.g., steroid nuclei in ) often exhibit overlapping biological targets.
- Methodological Consistency: Studies like and standardize comparisons using LC-MS/MS and PubChem annotations.
- Data Gaps : The absence of explicit data for this compound underscores the need for targeted experimental profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
